Acyclovir triphosphate

Description

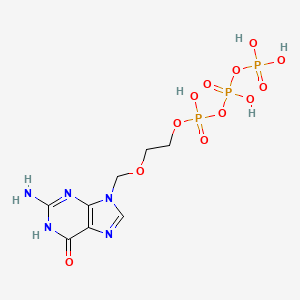

Acyclovir triphosphate (ACV-TP) is the active metabolite of the antiviral drug acyclovir, a synthetic guanosine analog developed for herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Its mechanism of action involves two key steps:

Selective Phosphorylation: Acyclovir is first phosphorylated to acyclovir monophosphate by viral thymidine kinase (TK), a step critical for its antiviral specificity. Subsequent phosphorylation by cellular kinases converts it to the active triphosphate form .

Dual Inhibition of Viral DNA Synthesis: Competitive Inhibition: ACV-TP competes with deoxyguanosine triphosphate (dGTP) for binding to viral DNA polymerase, reducing incorporation of natural nucleotides . DNA Chain Termination: Incorporation of ACV-TP into the growing DNA strand halts elongation due to the absence of a 3′-hydroxyl group, preventing further replication .

ACV-TP exhibits >100-fold selectivity for viral DNA polymerase over cellular DNA polymerase, minimizing host toxicity . Its efficacy depends on intracellular conversion efficiency and viral TK activity, making it ineffective against TK-deficient resistant strains .

Properties

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N5O12P3/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-22-1-2-23-27(18,19)25-28(20,21)24-26(15,16)17/h3H,1-2,4H2,(H,18,19)(H,20,21)(H2,15,16,17)(H3,9,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWLSIKEOSXJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N5O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216551 | |

| Record name | Acyclovir triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66341-18-2 | |

| Record name | Acyclovir triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66341-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acyclovir triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acyclovir triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acyclovir triphosphate involves multiple steps. Initially, acyclovir is synthesized from guanine derivatives. The key steps include the protection of the guanine base, the formation of the acyclovir intermediate, and the subsequent phosphorylation to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Acyclovir triphosphate undergoes several types of chemical reactions, including:

Phosphorylation: The conversion of acyclovir to its triphosphate form involves phosphorylation by cellular enzymes.

Inhibition of DNA Polymerase: this compound competes with deoxyguanosine triphosphate for binding to viral DNA polymerase, leading to chain termination.

Common Reagents and Conditions:

Phosphorylation Reagents: Cellular kinases are responsible for the phosphorylation of acyclovir to this compound.

Reaction Conditions: The reactions typically occur under physiological conditions within infected cells.

Major Products Formed: The primary product formed from these reactions is this compound, which effectively inhibits viral DNA synthesis .

Scientific Research Applications

Therapeutic Applications

1. Treatment of Herpes Simplex Virus Infections

- Herpes Simplex Encephalitis: ACV-TP is critical in treating herpes simplex encephalitis, significantly reducing mortality rates when administered early in the course of the disease .

- Mucocutaneous Herpes: It is effective in managing both primary and recurrent episodes of genital herpes, reducing lesion duration and pain .

2. Varicella-Zoster Virus Infections

- Herpes Zoster (Shingles): Acyclovir has been shown to decrease the severity and duration of shingles when initiated promptly after rash onset .

3. Prophylaxis in Immunocompromised Patients

- ACV-TP is utilized as prophylactic therapy in patients undergoing stem cell transplants or those with HIV/AIDS to prevent opportunistic infections caused by herpesviruses .

Recent Research Findings

Recent studies have expanded the understanding of ACV-TP's efficacy and mechanisms:

- Inhibition Studies: Research indicates that ACV-TP exhibits a higher potency against HSV-1 DNA polymerase compared to human DNA polymerases, which supports its selective action against viral replication .

- Combination Therapies: Investigations into combining acyclovir with other antiviral agents have shown promise in enhancing therapeutic outcomes, particularly in co-infections involving HIV and HSV .

- Resistance Mechanisms: Studies have identified mechanisms through which viruses develop resistance to acyclovir, often involving mutations in the thymidine kinase gene, which is crucial for the activation of acyclovir into its triphosphate form .

Case Studies

Case Study 1: Herpes Simplex Encephalitis

A 30-year-old patient diagnosed with herpes simplex encephalitis was treated with intravenous acyclovir. The treatment was initiated within 24 hours of symptom onset, leading to a significant recovery with minimal neurological deficits reported at follow-up .

Case Study 2: Immunocompromised Patient

A 58-year-old male with AIDS developed severe thrombocytopenia after starting high-dose intravenous acyclovir for a disseminated herpes infection. This case underscores the importance of monitoring blood counts in patients receiving acyclovir therapy, especially at high doses .

Mechanism of Action

Acyclovir triphosphate exerts its antiviral effects by selectively inhibiting viral DNA polymerase. After intracellular uptake, acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase. This monophosphate is then converted to this compound by cellular enzymes . This compound competes with deoxyguanosine triphosphate for incorporation into viral DNA, resulting in chain termination and inhibition of viral DNA synthesis .

Comparison with Similar Compounds

Mechanism :

Key Differences :

- Cytotoxicity : Ganciclovir triphosphate exhibits superior cytotoxicity (>4 log cell kill) compared to ACV-TP (<1 log kill) in HSV-TK-expressing cells due to higher DNA incorporation and prolonged retention .

- Spectrum : Effective against cytomegalovirus (CMV), which lacks TK, due to activation by UL97 phosphotransferase .

- Mitochondrial Toxicity : Ganciclovir triphosphate has higher mitochondrial DNA polymerase inhibition risk compared to ACV-TP .

Valacyclovir (Prodrug of Acyclovir)

Advantages :

Limitations :

- No intrinsic activity; efficacy entirely dependent on acyclovir conversion .

Famciclovir (Prodrug of Penciclovir)

Mechanism :

Comparison with ACV-TP :

- Half-Life : Penciclovir triphosphate has a longer intracellular half-life (10–20 hours vs. 1 hour for ACV-TP), enabling less frequent dosing .

- Resistance Profile : Retains activity against some ACV-TP-resistant TK-altered HSV strains .

Novel Non-Nucleoside Analogs (e.g., Benzavir-1/2)

Mechanism :

Advantages :

Data Tables

Table 1: Comparative Pharmacodynamics of Antiviral Triphosphates

Table 2: Clinical and Pharmacokinetic Profiles

Key Research Findings

Mitochondrial Safety : ACV-TP shows minimal inhibition of human mitochondrial DNA polymerase γ compared to ganciclovir triphosphate, reducing off-target toxicity .

Resistance Dynamics : Over 95% of ACV-TP resistance arises from HSV TK mutations, while 5% involve DNA polymerase alterations .

Synergy with Non-Nucleoside Agents: Compounds like IPAD (3,19-isopropylideneandrographolide) enhance ACV-TP activity by targeting viral DNA/RNA synthesis independently, bypassing resistance mechanisms .

Prodrug Innovations: Valacyclovir’s "double-targeted" design (enhanced absorption + TK activation) exemplifies strategies to optimize ACV-TP delivery .

Biological Activity

Acyclovir triphosphate (ACVTP) is the active metabolite of acyclovir, a widely used antiviral agent primarily effective against herpesviruses. Understanding its biological activity is crucial for appreciating its therapeutic applications, mechanisms of action, and potential side effects.

Acyclovir is first phosphorylated to acyclovir monophosphate by viral thymidine kinase. This monophosphate form is subsequently converted to acyclovir diphosphate and finally to this compound through various cellular kinases. ACVTP exhibits a higher affinity for viral DNA polymerase compared to cellular DNA polymerases, which allows it to selectively inhibit viral DNA synthesis. The incorporation of ACVTP into the growing viral DNA chain leads to chain termination due to the absence of the 2' and 3' hydroxyl groups in its structure, effectively halting further DNA replication .

Inhibition Profile

ACVTP's inhibitory effects have been studied across various herpesviruses:

| Virus | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Herpes Simplex Virus Type 1 | 0.03 | Competitive inhibition with dGTP |

| Epstein-Barr Virus | 0.15 | Less sensitive than HSV-1 but still effective |

| Human Cellular DNA Polymerase α | 9.8 | Inhibition leads to chain termination |

| Human Cellular DNA Polymerase β | 11.9 | Similar mechanism as above |

These values indicate that ACVTP is particularly potent against HSV-1, demonstrating its utility in treating infections caused by this virus .

Clinical Case Studies

Case Study: Acyclovir-Induced Thrombocytopenia

A notable case involved a 58-year-old man with AIDS who developed severe thrombocytopenia after starting treatment with acyclovir. This case highlights potential adverse reactions associated with high doses of acyclovir, although such effects are rare at therapeutic levels .

Resistance Patterns

A retrospective study identified cases of acyclovir resistance in immunocompromised patients. It was found that strains resistant to acyclovir had emerged even in patients who had not previously received antiviral therapy, suggesting that resistance can develop independently of drug exposure .

Pharmacokinetics and Side Effects

Acyclovir exhibits wide distribution in body tissues and is primarily excreted unchanged in urine (90-92%). Its half-life varies depending on renal function but typically ranges from 2.5 to 3 hours in healthy individuals . While generally well-tolerated, high intravenous doses can lead to significant side effects, including:

- Central nervous system effects (e.g., malaise)

- Gastrointestinal disturbances (e.g., nausea/vomiting)

- Renal impairment (elevated blood urea nitrogen/creatinine)

- Hepatic dysfunction (elevated liver enzymes)

Monitoring parameters include kidney function tests and complete blood counts, especially in patients receiving high doses or prolonged therapy .

Q & A

What is the enzymatic pathway for the activation of acyclovir to its triphosphate form, and how does this process ensure selectivity for virus-infected cells?

Acyclovir undergoes three phosphorylation steps: (1) initial conversion to acyclovir monophosphate by viral thymidine kinase (TK), a step absent in uninfected cells, and (2-3) subsequent phosphorylation by cellular guanylate kinase and phosphoglycerate kinase to form acyclovir triphosphate. This reliance on viral TK ensures selectivity, as phosphorylation occurs predominantly in infected cells, minimizing off-target effects . Methodologically, researchers can validate this pathway using radiolabeled acyclovir in infected vs. uninfected cell cultures, followed by HPLC or mass spectrometry to quantify phosphorylation intermediates.

How does this compound inhibit viral DNA synthesis at the molecular level?

This compound acts via two mechanisms: (i) competitive inhibition of viral DNA polymerase by mimicking deoxyguanosine triphosphate (dGTP), and (ii) incorporation into nascent DNA, causing chain termination due to the absence of a 3’-hydroxyl group. Researchers can study this using in vitro DNA polymerization assays with purified viral polymerase and radiolabeled dGTP, comparing inhibition kinetics (e.g., IC50 values) between viral and cellular polymerases . Electrophoretic analysis of DNA fragments can confirm chain termination.

What advanced methodologies are available for quantifying this compound in complex biological matrices, and what are their limitations?

Stripping voltammetry (detection limit: 0.42 ppb) and HPLC coupled with tandem mass spectrometry (LC-MS/MS) are robust for quantifying this compound. Voltammetry is cost-effective but less specific in multicomponent samples, while LC-MS/MS offers high sensitivity and specificity but requires extensive sample preparation to mitigate matrix effects . For intracellular quantification, researchers must optimize cell lysis protocols to preserve labile triphosphate forms and account for enzymatic degradation.

How can researchers investigate thymidine kinase (TK)-dependent resistance mechanisms in acyclovir-treated viral isolates?

Resistance arises from TK mutations that impair acyclovir phosphorylation. Methods include:

- Genotypic analysis : Sequencing viral TK genes via PCR-amplified fragments from clinical isolates, comparing mutations to reference strains .

- Phenotypic assays : Measuring this compound levels in infected cells using enzymatic assays or assessing viral replication efficiency in the presence of acyclovir . Contradictory data (e.g., resistance despite wild-type TK) may indicate DNA polymerase mutations, necessitating dual genotypic/phenotypic approaches.

How do researchers assess the selectivity of this compound for viral vs. cellular DNA polymerases?

Competitive inhibition assays with purified enzymes are critical. For example, comparing incorporation rates of this compound and dGTP into synthetic DNA templates using viral (HSV-1) and human (e.g., Pol δ) polymerases. Selectivity is quantified via inhibition constants (Ki) or IC50 ratios. Studies show this compound inhibits HSV polymerase ~30-fold more potently than human polymerase, attributed to structural differences in the active site . X-ray crystallography of polymerase-acyclovir complexes can further elucidate selectivity.

What experimental models are used to evaluate the efficacy of this compound in vivo, and how do they address translational challenges?

- In vitro : Human fibroblast cultures infected with HSV/VZV, measuring viral load reduction via plaque assays or qPCR .

- In vivo : Murine models of herpes encephalitis or zoster, monitoring survival rates and viral titers in neural tissues. Challenges include interspecies metabolic differences (e.g., faster acyclovir clearance in mice), requiring pharmacokinetic adjustments for human extrapolation .

How can researchers optimize detection of low intracellular this compound levels in cells with inefficient phosphorylation (e.g., VZV-infected vs. HSV-infected)?

VZV-infected cells produce 40–100× less this compound than HSV-infected cells due to lower TK activity. Sensitive methods include:

- Enzyme-linked phosphorylation assays : Using radiolabeled acyclovir and quantifying triphosphate via scintillation counting .

- Nucleotide extraction : Acidic ethanol lysis followed by anion-exchange chromatography to isolate triphosphates, validated with spiked internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.